5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid
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Overview
Description
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is a brominated derivative of isochromene carboxylic acid. This compound is known for its unique structure, which includes a bromine atom at the 5-position, an oxo group at the 1-position, and a carboxylic acid group at the 3-position of the isochromene ring. It has a molecular formula of C10H5BrO4 and a molecular weight of 269.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid typically involves the bromination of 1-oxo-1H-isochromene-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the bromination process. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: The oxo group can be reduced to form hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 5-amino-1-oxo-1H-isochromene-3-carboxylic acid or 5-thio-1-oxo-1H-isochromene-3-carboxylic acid.
Oxidation: Formation of 5-bromo-1,3-dioxo-1H-isochromene derivatives.
Reduction: Formation of 5-bromo-1-hydroxy-1H-isochromene-3-carboxylic acid.
Scientific Research Applications
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and oxo group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Oxo-1H-isochromene-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological properties.
5-Chloro-1-oxo-1H-isochromene-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness
5-Bromo-1-oxo-1H-isochromene-3-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities compared to its non-brominated counterparts. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-1-oxoisochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-7-3-1-2-5-6(7)4-8(9(12)13)15-10(5)14/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFRQMKHZBMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(OC2=O)C(=O)O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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